molecular formula C10H9ClN2S2 B1434058 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole CAS No. 1803600-55-6

3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole

Cat. No.: B1434058
CAS No.: 1803600-55-6
M. Wt: 256.8 g/mol
InChI Key: HRNCHOSCMMKGJC-UHFFFAOYSA-N
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Description

3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole is a specialized chemical building block belonging to the 1,2,4-thiadiazole class of nitrogen-sulfur heterocycles, which are recognized as useful intermediates in medicinal chemistry . This compound features a reactive 3-chloro group and a benzylthioether moiety, making it a versatile scaffold for synthesizing novel derivatives for pharmaceutical and biochemical research. The chlorine atom at the 3-position is a key reactive site, amenable to nucleophilic aromatic substitution, allowing researchers to introduce diverse amine or other nucleophilic functionalities to create targeted libraries of compounds . The (4-methylbenzyl)sulfanyl group at the 5-position can influence the compound's electronic properties and lipophilicity, potentially enhancing cell permeability and bioavailability in resulting molecules . 1,2,4-Thiadiazoles, particularly 3-chloro-5-sulfonyl derivatives, have been identified as highly rapid and selective covalent modifiers of solvent-accessible cysteine thiol groups in proteins . This mechanism, involving nucleophilic aromatic substitution, makes such compounds valuable tools in chemical biology for studying cysteine-based post-translational modifications, enzyme inhibition mechanisms, and protein structure-function relationships. The high reactivity and selectivity of analogous 3-chloro-1,2,4-thiadiazoles suggest this compound's potential utility in developing irreversible inhibitors or activity-based probes for target identification and validation . This compound is supplied for Research Use Only and is intended for use by qualified researchers in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referencing the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

3-chloro-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S2/c1-7-2-4-8(5-3-7)6-14-10-12-9(11)13-15-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNCHOSCMMKGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=NS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The key differentiating step for the target compound is the introduction of the sulfanyl substituent linked to the 4-methylbenzyl group at position 5 of the thiadiazole ring. This is generally achieved by nucleophilic substitution or thiol-alkylation reactions on a suitable 5-halogenated or 5-hydroxylated 3-chloro-1,2,4-thiadiazole intermediate.

Stepwise Preparation Outline:
Step Description Reagents & Conditions Notes
1. Formation of 3-chloro-1,2,4-thiadiazole core Reaction of aminoacetonitrile or cyanoformamide with sulfur monochloride or dichloride in DMF Aminoacetonitrile bisulfate + SCl2 or S2Cl2, 0-20 °C, 2-4 hours Control of temperature and stoichiometry influences mono- vs dichloro thiadiazole formation
2. Introduction of sulfanyl substituent Nucleophilic substitution of a 5-halogen or 5-hydroxy intermediate with 4-methylbenzyl thiol or sodium 4-methylbenzylthiolate Thiol or thiolate salt, aprotic solvent, mild heating The sulfanyl group is introduced by reaction with the benzyl thiol derivative, typically under inert atmosphere to avoid oxidation
3. Purification Extraction with organic solvents (e.g., ether, petroleum ether), drying over MgSO4, vacuum distillation or recrystallization Standard organic workup procedures Ensures removal of impurities and isolation of pure product

Detailed Research Findings on Preparation Parameters

  • Initiation of Reaction: The addition of aminoacetonitrile to sulfur dichloride is preferred rather than the reverse to optimize yield and purity of the chlorothiadiazole intermediate.

  • Temperature Effects: Lower reaction temperatures favor formation of monochloro thiadiazoles, while higher temperatures and chlorine saturation favor dichloro derivatives.

  • Solvent Effects: Use of polar aprotic solvents such as DMF enhances solubility and reaction rate; non-polar solvents like toluene or benzene may be used in subsequent substitution steps.

  • Reaction Time: Typically, 1-4 hours for initial cyclization and chlorination; sulfanyl substitution reactions may require additional hours under reflux conditions.

  • Purification Techniques: Steam distillation and fractional vacuum distillation are effective for isolating volatile thiadiazole intermediates; final compounds are often recrystallized from suitable solvents to achieve high purity.

Example Experimental Data (Adapted from Patent Literature)

Experiment Reactants Conditions Product Yield Purity & Characterization
Example 1 0.1 mol aminoacetonitrile bisulfate + 0.3 mol sulfur dichloride in 50 ml DMF 15-20 °C, 2 hours stirring 13 g 3-chloro-1,2,5-thiadiazole fraction Purified by distillation; confirmed by vapor phase chromatography
Example 2 3-chloro-4-hydroxy-1,2,5-thiadiazole + 4-methylbenzyl thiol Aprotic solvent, mild heating, inert atmosphere Formation of 3-chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole Characterized by NMR, IR, melting point

Summary Table of Key Preparation Parameters

Parameter Details Impact on Synthesis
Starting materials Aminoacetonitrile bisulfate, sulfur monochloride/dichloride, 4-methylbenzyl thiol Determines core thiadiazole and sulfanyl substitution
Solvent DMF, DMAc for cyclization; toluene, benzene for substitution Solvent polarity affects reaction rate and selectivity
Temperature 0-60 °C for cyclization; reflux for substitution Controls mono- vs dichloro formation; substitution efficiency
Reaction time 1-20 hours total Longer times improve conversion but may increase byproducts
Purification Steam distillation, vacuum distillation, recrystallization Essential for isolating pure compound

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Activity

Research indicates that 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole exhibits promising antimicrobial and antifungal properties. Its mechanism involves interference with microbial cell wall synthesis and metabolic pathways, making it a candidate for developing new antimicrobial agents. In a study focusing on thiadiazole derivatives, compounds similar to this one demonstrated significant inhibitory effects against various pathogens .

Anticancer Potential

The compound's structure allows it to interact with biological targets implicated in cancer progression. Preliminary studies have shown that thiadiazole derivatives can inhibit tumor cell growth, suggesting potential applications in cancer therapy. The incorporation of the 4-methylphenylmethylsulfanyl group enhances its lipophilicity, which may improve its bioavailability and therapeutic efficacy.

Agricultural Applications

Pesticide and Herbicide Development

Due to its biological activity, 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole is being investigated as a potential pesticide or herbicide. Its ability to disrupt metabolic processes in pests makes it a candidate for developing environmentally friendly agricultural chemicals. Studies have shown that certain thiadiazole derivatives possess herbicidal properties that can effectively control weed growth without harming crops .

Materials Science

Development of New Materials

The unique electronic properties of 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole are being explored in materials science for applications in organic electronics and photonics. The compound's ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells. Research is ongoing to optimize its properties for better performance in these applications .

Case Studies

  • Antiviral Activity Against Tobacco Mosaic Virus
    A study synthesized several sulfonamide derivatives containing thiadiazole rings to evaluate their antiviral activity against the tobacco mosaic virus (TMV). Among the tested compounds, some exhibited approximately 50% inhibition of TMV replication, indicating the potential of thiadiazoles in agricultural virology .
  • Synthesis and Biological Evaluation
    Researchers synthesized various derivatives of thiadiazoles to assess their biological activities. The findings suggested that modifications to the thiadiazole structure could enhance antimicrobial efficacy significantly compared to unmodified analogs .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in the substituent at position 5 (Table 1). These variations impact electronic, steric, and physicochemical properties:

Compound Name Substituent at C5 Molecular Formula Molar Mass (g/mol) Key Properties/Activities Evidence ID
Target Compound (4-Methylbenzyl)sulfanyl C11H11ClN2S2 274.81* Not explicitly reported; inferred
3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole 4-Methoxyphenyl C9H7ClN2OS 226.68 Antiviral potential (Suzuki coupling)
3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole Isobutylthio C6H9ClN2S2 208.73 Irritant; aliphatic chain enhances lipophilicity
3-Chloro-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole 4-Methylbenzylsulfonyl (oxidized) C10H9ClN2O2S2 288.77 Higher polarity due to sulfonyl group
3-Chloro-5-[2-(4-nitrophenyl)ethylsulfanyl]-1,2,4-thiadiazole 4-Nitrophenylethylsulfanyl C10H8ClN3O2S2 301.98 Nitro group introduces electron-withdrawing effects

*Calculated based on molecular formula C11H11ClN2S2.

Key Observations :

  • Sulfanyl vs. Sulfonyl : Sulfanyl groups (-S-) confer moderate lipophilicity, while sulfonyl (-SO2-) derivatives (e.g., ) are more polar, affecting solubility and membrane permeability.
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 4-methoxyphenyl in ) may improve binding to aromatic enzyme pockets, whereas aliphatic chains (e.g., isobutyl in ) enhance lipid solubility.

Physical Properties

  • Melting Points : Analogs range from 85–86°C (3h in ) to 110–111°C (6a in ), influenced by substituent crystallinity.
  • NMR Profiles : Aromatic protons in analogs like 3h (δ 7.60–8.18 ppm) and aliphatic protons in 4f (δ 3.23–3.65 ppm) reflect substituent electronic environments .

Biological Activity

3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole is a compound belonging to the class of thiadiazoles, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H11_{11}ClN4_{4}OS2_{2}
  • Molecular Weight : 314.814 g/mol
  • CAS Number : 690688-75-6

Biological Activities

Thiadiazole derivatives, including 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole, exhibit a wide range of biological activities. The following sections detail these activities.

Anticancer Activity

Research has shown that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance:

  • A study on 1,3,4-thiadiazole derivatives demonstrated significant anticancer effects against several cell lines (e.g., HepG-2 and A-549) with IC50_{50} values indicating potent activity .
  • The mechanism involves the inhibition of DNA and RNA synthesis without affecting protein synthesis, targeting key kinases involved in tumorigenesis .

Anticonvulsant Activity

Thiadiazoles have also been investigated for their anticonvulsant properties:

  • A series of thiadiazole derivatives were synthesized and tested for their ability to protect against seizures in animal models. Results indicated that many compounds exhibited protective effects in maximal electroshock-induced seizure models .

Antimicrobial Activity

Thiadiazole compounds are known for their antimicrobial properties:

  • Studies have reported that these compounds possess significant antibacterial and antifungal activities. For example, they have been effective against various strains of bacteria and fungi .

The biological activity of 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Thiadiazoles may inhibit enzymes critical for cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
  • Interaction with Biological Targets : The heteroatoms in the thiadiazole ring facilitate interactions with various biological targets, enhancing their pharmacological profile .

Case Studies

Several studies highlight the effectiveness of thiadiazole derivatives:

  • Study on Anticancer Effects :
    • A recent study synthesized various thiadiazole derivatives and assessed their anticancer activity against different cell lines. The results showed a marked increase in apoptotic cells when treated with these compounds compared to untreated controls .
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective properties of thiadiazoles in neuronal cultures exposed to neurotoxic conditions. Compounds demonstrated significant protective effects against glutamate-induced toxicity .

Q & A

Q. What are the primary synthetic routes for 3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For instance, 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole derivatives can be prepared by reacting halogenated thiadiazole precursors with boronic acids under palladium catalysis. Reaction conditions such as room temperature and stoichiometric control (1.1 equivalents of boronic acid) enhance regioselectivity at position 5, yielding the desired product in 75% efficiency . Copper-catalyzed thiol-thiadiazole coupling is another method, where cyclohexylthiol reacts with halogenated thiadiazoles under moderate heating (70°C) .

Q. Which techniques are recommended for structural characterization of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and dihedral angles. For example, related thiadiazole derivatives exhibit butterfly-like conformations with dihedral angles between thiadiazole and aryl rings (e.g., 46.3° between two thiadiazole rings) . Computational tools like density functional theory (DFT) complement experimental data to validate molecular geometries and electronic properties . The SHELX suite (e.g., SHELXL for refinement) is widely used for crystallographic analysis .

Q. What are the common chemical reactions involving the sulfanyl group in this compound?

The sulfanyl (-S-) group undergoes oxidation to sulfoxides/sulfones (using H₂O₂ or KMnO₄) and nucleophilic substitution. For example, in 5-(cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole, the sulfur atom reacts with alkyl halides to form thioether derivatives . Reduction with LiAlH₄ or NaBH₄ can yield thiols, though this is less common due to competing ring-opening reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in Suzuki-Miyaura coupling be mitigated during synthesis?

Regioselectivity at position 5 is temperature-dependent. Elevated temperatures favor unintended regioisomers (e.g., 3-methoxy-5-(4-methoxyphenyl)-1,2,4-thiadiazole), while room-temperature reactions (24 hours) improve selectivity for the 5-position. Stoichiometric precision (1:1.1 molar ratio of thiadiazole to boronic acid) and catalyst choice (Pd(PPh₃)₄) further suppress side products . Computational modeling of transition states can also guide reagent design to favor desired pathways.

Q. How do structural variations (e.g., substituents on the aryl group) affect biological activity?

Substitutions on the 4-methylphenyl group modulate antimicrobial and anticancer activity. For instance, electron-withdrawing groups (e.g., -Cl) enhance membrane disruption in bacteria, while bulky substituents (e.g., cycloheptyl) improve binding to enzyme active sites. In 1,3,4-thiadiazole derivatives, 4-methoxyphenyl groups increase antifungal potency by 40% compared to unsubstituted analogs . Structure-activity relationship (SAR) studies using in vitro assays (e.g., MIC for antimicrobial activity) are critical for optimization .

Q. What contradictions exist in crystallographic data for structurally related thiadiazoles?

Discrepancies in dihedral angles between thiadiazole and aryl rings have been reported. For example, in 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole, the dihedral angle between the two thiadiazole rings is 46.3°, whereas similar compounds show angles up to 60° . These variations may arise from packing forces or solvent effects during crystallization, necessitating complementary techniques like NMR or DFT to resolve ambiguities.

Q. What strategies optimize yield in copper-catalyzed thiol-thiadiazole coupling?

Key factors include:

  • Catalyst loading : 10 mol% CuI achieves >80% conversion .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Temperature : Moderate heating (70°C) balances kinetics and side reactions.
  • Thiol activation : Pre-treatment of thiols with NaH or K₂CO₃ improves nucleophilicity. Continuous flow reactors are recommended for industrial-scale synthesis to maintain consistent conditions and reduce byproducts .

Methodological Guidance

  • For crystallographic refinement : Use SHELXL with TWIN/BASF commands to handle twinned data, common in thiadiazole derivatives due to their planar geometry .
  • For SAR studies : Combine molecular docking (e.g., AutoDock Vina) with in vitro cytotoxicity assays (e.g., NCI-60 cell line screening) to prioritize synthetic targets .
  • For regioselective synthesis : Employ low-temperature reactions (<30°C) and monitor progress via LC-MS to detect regioisomers early .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole
Reactant of Route 2
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3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole

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